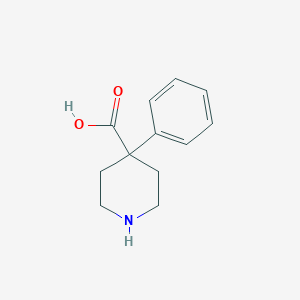

4-Phenylpiperidine-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-11(15)12(6-8-13-9-7-12)10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZGGKPKWGPNJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90868772 | |

| Record name | 4-Phenylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3627-45-0, 83949-32-0 | |

| Record name | 4-Phenyl-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3627-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isonipecotic acid, 4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003627450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylpiperidine-4-carboxylic acid, compound with toluene-p-sulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083949320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-phenylpiperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of 4-Phenylpiperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block

4-Phenylpiperidine-4-carboxylic acid, also known as norpethidinic acid, is a crucial intermediate in the synthesis of a variety of pharmaceuticals, most notably analgesics.[1][2] Its structure, featuring a piperidine ring, a phenyl group, and a carboxylic acid moiety, provides a versatile scaffold for chemical modifications, leading to the discovery of new therapeutic agents.[1] This guide will elucidate the core basic properties of this compound, offering insights into its behavior and handling in a research and development setting. The hydrochloride salt form is often utilized to enhance its solubility, making it a more suitable candidate for various applications in medicinal chemistry.[1]

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is essential for its effective use in synthesis and analysis.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C12H15NO2 | [3][4] |

| Molecular Weight | 205.25 g/mol | [3][4] |

| Boiling Point | 374.9 ± 42.0 °C (Predicted) | [3][5] |

| Density | 1.157 ± 0.06 g/cm3 (Predicted) | [3][5] |

| pKa | 3.57 ± 0.20 (Predicted) | [3][5] |

| Form | Solid | [3][5] |

The predicted pKa of 3.57 suggests that the carboxylic acid group is the primary acidic center, while the piperidine nitrogen imparts basic properties to the molecule. The hydrochloride salt has a molecular formula of C12H15NO2·HCl and a molecular weight of 241.73 g/mol .[1]

Synthesis and Purification

The synthesis of this compound is a critical process for its application in drug discovery. While various synthetic routes exist, a common approach involves the use of 4-piperidinecarboxylic acid as a starting material.[3][6] The hydrochloride salt can be synthesized by reacting 4-phenylpiperidine with hydrogen chloride in a suitable solvent, leading to precipitation and filtration of the final product.[7]

Caption: A simplified workflow for the synthesis of this compound.

-

Reaction Setup: In a well-ventilated fume hood, dissolve 4-piperidone in a suitable solvent such as ethanol.

-

Strecker Reaction: Add a source of cyanide (e.g., potassium cyanide) and an amine source (e.g., ammonia or a primary amine) to the solution. The reaction is typically stirred at room temperature.

-

Nitrile Hydrolysis: The resulting α-aminonitrile is then subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid.

-

Workup and Isolation: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent system to yield pure this compound.

Role as a Precursor in Opioid Synthesis

This compound is a well-established precursor in the synthesis of various opioids, including meperidine (pethidine) and its analogues.[3][8] Its ethyl ester, this compound ethyl ester (norpethidine), is a direct precursor to pethidine and is listed as a Schedule I substance under the 1961 Convention on Narcotic Drugs.[9][10]

The illicit manufacture of fentanyl and its analogues has also led to the international control of several related piperidine derivatives.[11][12][13] While this compound itself is not typically a direct precursor in the most common fentanyl synthesis routes, the core 4-phenylpiperidine scaffold is a key structural feature of many synthetic opioids.

Caption: The role of this compound in the synthesis of opioids.

Analytical Characterization

Accurate characterization of this compound is crucial for quality control and regulatory purposes. A combination of spectroscopic and chromatographic techniques is typically employed.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Signals corresponding to the phenyl, piperidine, and carboxylic acid protons and carbons. |

| Infrared (IR) Spectroscopy | Functional Group Identification | Characteristic absorptions for the carboxylic acid O-H and C=O stretches, and the N-H stretch of the piperidine. |

| Mass Spectrometry (MS) | Molecular Weight Determination | A molecular ion peak corresponding to the exact mass of the compound. |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A single major peak indicating the purity of the sample. |

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a buffer such as formic acid or ammonium acetate.

-

Standard and Sample Preparation: Accurately weigh and dissolve a reference standard and the sample of this compound in the mobile phase to a known concentration.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

-

Data Analysis: Compare the retention time of the major peak in the sample chromatogram to that of the reference standard. Calculate the purity of the sample based on the peak area percentage.

Broader Applications in Medicinal Chemistry

Beyond its role in opioid synthesis, this compound and its derivatives are utilized in the development of other classes of therapeutic agents. For instance, they have been used to prepare CB1 antagonists with a reduced propensity to cross the blood-brain barrier and as scaffolds for the synthesis of NK1 antagonists.[3][5] This highlights the versatility of this chemical entity in medicinal chemistry research.

Conclusion

This compound is a molecule of significant interest to the pharmaceutical and drug development communities. Its basic properties, synthetic accessibility, and structural versatility make it a valuable building block for the creation of a wide range of bioactive compounds. A thorough understanding of its chemistry and analytical characterization is paramount for its effective and responsible use in research and development.

References

- Google Patents. CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride.

- Sághy, K., et al. (2018). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 23(10), 2634. [Link]

- PrepChem.com. Synthesis of 4-piperidinecarboxylic acid. [Link]

- LookChem. This compound suppliers USA. [Link]

- PubChem. This compound, compound with toluene-p-sulphonic acid. [Link]

- North Dakota Legislative Branch. Introduced SB 2096 - 2017 Regular Session. [Link]

- Economic and Social Council. Note by the Secretariat on the proposal by the United States of America to place 4-piperidone and 1-boc-4-piperidone in Table I of the 1988 Convention. [Link]

- ECDD Repository. This compound ethyl ester. [Link]

- UNODC.

- International Narcotics Control Board. List of Precursors and chemicals Frequently used in the illicit manufacture of narcotic drugs and psychotropic substances under. [Link]

- NIST WebBook. 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound suppliers USA [americanchemicalsuppliers.com]

- 3. 4-PHENYL-4-PIPERIDINE CARBOXYLIC ACID CAS#: 3627-45-0 [m.chemicalbook.com]

- 4. This compound, compound with toluene-p-sulphonic acid | C12H15NO2 | CID 19259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-PHENYL-4-PIPERIDINE CARBOXYLIC ACID | 3627-45-0 [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride - Google Patents [patents.google.com]

- 8. ndlegis.gov [ndlegis.gov]

- 9. This compound ethyl ester - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 10. 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester [webbook.nist.gov]

- 11. documents.un.org [documents.un.org]

- 12. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]

- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

Introduction: The Central Scaffold in Modern Therapeutics

An In-Depth Technical Guide to 4-Phenylpiperidine-4-carboxylic acid (CAS 3627-45-0)

This compound, also known by synonyms such as Normeperidinic acid and Norpethidinic acid, is a heterocyclic compound of profound significance in the landscape of pharmaceutical development and neuroscience.[1][2] With the CAS number 3627-45-0, this molecule represents a cornerstone scaffold, a key structural motif from which a multitude of pharmacologically active agents are derived. Its rigid piperidine ring, substituted with both a phenyl group and a carboxylic acid at the C4 position, provides a unique three-dimensional framework that is crucial for interaction with various biological targets.

Primarily recognized as the immediate precursor in the synthesis of the potent synthetic opioid analgesic Pethidine (Meperidine), its utility extends far beyond this single application.[3][4] It serves as an indispensable building block in the synthesis of novel analgesics, anti-inflammatory drugs, and sophisticated molecular probes for investigating neurotransmitter systems.[5][6][7] This guide offers a comprehensive technical overview of its synthesis, chemical properties, pivotal applications, and analytical characterization for researchers, medicinal chemists, and drug development professionals.

| Property | Value | Source |

| CAS Number | 3627-45-0 | [5][6] |

| IUPAC Name | This compound | [6][8] |

| Molecular Formula | C₁₂H₁₅NO₂ | [1][8] |

| Molecular Weight | 205.25 g/mol | [1][8] |

| Appearance | Solid / White powder | [9][10] |

| Boiling Point | 374.9°C at 760 mmHg (Predicted) | [1][9] |

| Density | 1.157 g/cm³ (Predicted) | [1][9] |

| Storage | 0-8°C | [5] |

Synthesis and Chemical Reactivity: A Tale of Two Functional Groups

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional groups: the secondary amine of the piperidine ring and the carboxylic acid. The classical synthesis pathway is intrinsically linked to the production of pethidine and its analogues.

A foundational synthesis involves a condensation reaction between an N-substituted bis(2-chloroethyl)amine and benzyl cyanide in the presence of a strong base like sodium amide.[4] This reaction constructs the core 4-cyano-4-phenylpiperidine ring system. The critical subsequent step is the vigorous hydrolysis of the nitrile (-CN) group, typically under strong acidic or basic conditions, to yield the target carboxylic acid.[4][11]

The secondary amine is a nucleophilic center, readily undergoing alkylation, acylation, or reactions with aldehydes and ketones. To achieve selective modification at the carboxylic acid, the amine is often protected. The tert-butoxycarbonyl (Boc) group is a common choice, forming N-Boc-4-phenylpiperidine-4-carboxylic acid, a stable and versatile intermediate for peptide synthesis and other complex constructions.[12][13][14] The carboxylic acid group itself can be converted into esters, amides, or acid chlorides, or reduced to an alcohol, opening a vast array of synthetic possibilities.

Pivotal Applications in Drug Discovery and Development

The 4-phenylpiperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[15][16] this compound is a direct gateway to many of these compounds.

Central Role in Opioid Analgesics

The most prominent application of this compound is its role as the penultimate intermediate in the synthesis of pethidine (meperidine).[3][4] The final step is a straightforward Fischer esterification of the carboxylic acid with ethanol under acidic catalysis to yield the ethyl ester, which is the active pharmaceutical ingredient.

While this molecule is directly linked to pethidine, the broader 4-phenylpiperidine core it represents is foundational to the entire class of phenylpiperidine opioids, which includes fentanyl, loperamide, and diphenoxylate.[15][16]

Scaffold for Neuroscience and Novel Therapeutics

Beyond analgesia, derivatives of this compound are crucial tools in neuroscience research and the development of treatments for a range of conditions.[5][6] The scaffold has been successfully modified to create:

-

NK1 Antagonists: Used in the development of antiemetic and antidepressant drugs.[17]

-

CB1 Antagonists: Investigated for the treatment of obesity and related metabolic disorders.[17]

-

Monoamine Reuptake Inhibitors: The core structure is present in compounds designed to treat depression and other mood disorders by modulating serotonin and norepinephrine levels.[18]

-

Serotonin 5-HT2C Receptor Modulators: Used to create positive allosteric modulators with potential applications in treating psychiatric disorders.[19]

Analytical Characterization and Quality Control

Ensuring the identity and purity of this compound is paramount for its use in research and GMP (Good Manufacturing Practice) synthesis. A multi-technique approach is standard.

Exemplary Analytical Workflow Protocol

-

Visual Inspection: The material should be a white to off-white solid powder.[10]

-

Purity Assessment via High-Performance Liquid Chromatography (HPLC):

-

Structural Confirmation via Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) in positive mode.

-

Expected Ion: [M+H]⁺ at m/z ≈ 206.12.

-

-

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals corresponding to the aromatic protons of the phenyl group, and the aliphatic protons of the piperidine ring. The N-H and O-H protons may be broad or exchangeable.

-

¹³C NMR: Expect distinct signals for the quaternary carbon at C4, the carboxyl carbon, and the carbons of the phenyl and piperidine rings.

-

-

Functional Group Identification via Infrared (IR) Spectroscopy:

-

Expected Peaks: A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and N-H stretching (~3300-3500 cm⁻¹).

-

Safety, Handling, and Storage

As a bioactive chemical intermediate, proper handling of this compound is essential. The information below is a summary and should be supplemented by a full review of the current Safety Data Sheet (SDS) from the supplier.[21][22]

| Hazard Class | GHS Statement | Source |

| Acute Oral Toxicity | H302: Harmful if swallowed | [8][22] |

| Skin Irritation | H315: Causes skin irritation | [8][22] |

| Eye Irritation | H319: Causes serious eye irritation | [8][22] |

| Respiratory Irritation | H335: May cause respiratory irritation | [8][22] |

Handling Recommendations:

-

Use in a well-ventilated area or chemical fume hood.[22]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[21][22]

-

Avoid breathing dust.[22]

-

Wash hands thoroughly after handling.[21]

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Recommended storage temperature is between 0°C and 8°C.[5]

Conclusion and Future Outlook

This compound (CAS 3627-45-0) is far more than a simple precursor; it is a validated and highly versatile chemical scaffold that has enabled the development of life-changing medicines. Its continued importance is assured, not only for the production of established drugs like pethidine but as a starting point for innovation. As medicinal chemists strive to design next-generation therapeutics with improved efficacy and safety profiles, the strategic modification of the 4-phenylpiperidine core will undoubtedly lead to the discovery of novel agents targeting a wide spectrum of human diseases.[14] Its robust chemistry and proven biological relevance ensure it will remain a molecule of intense interest in the scientific community for years to come.

References

- This compound hydrochloride | 3627-45-0. J&K Scientific. [Link]

- Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Anesthesiology and Pain Medicine. [Link]

- Normeperidinic acid. ChemBK. [Link]

- 4-phenyl-4-piperidine carboxylic acid cas no.3627-45-0. LookChem. [Link]

- This compound | C12H15NO2 | CID 19259. PubChem. [Link]

- Synthesis of Pethidine aka Meperidine. Chemistry Steps. [Link]

- PETHIDINE.

- Phenylpiperidines. Wikipedia. [Link]

- Pethidine: Synthesis and Metabolism. Scribd. [Link]

- This compound, compound with toluene-p-sulphonic acid. PubChem. [Link]

- EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use.

- CN105349593A - Pethidine hydrochloride preparation method.

- Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- This compound suppliers USA. WorldOfChemicals. [Link]

- Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PubMed Central. [Link]

- US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.

Sources

- 1. chembk.com [chembk.com]

- 2. This compound suppliers USA [americanchemicalsuppliers.com]

- 3. Synthesis of Pethidine aka Meperidine - Chemistry Steps [chemistrysteps.com]

- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 5. chemimpex.com [chemimpex.com]

- 6. jk-sci.com [jk-sci.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound, compound with toluene-p-sulphonic acid | C12H15NO2 | CID 19259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3627-45-0 | CAS DataBase [m.chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. scribd.com [scribd.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. BOC-4-PHENYLPIPERIDINE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 14. nbinno.com [nbinno.com]

- 15. painphysicianjournal.com [painphysicianjournal.com]

- 16. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 17. 4-PHENYL-4-PIPERIDINE CARBOXYLIC ACID | 3627-45-0 [chemicalbook.com]

- 18. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]

- 19. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 4-PHENYL-4-PIPERIDINE CARBOXYLIC ACID, CasNo.3627-45-0 AstaTech ( Chengdu) BioPharmaceutical Corp. China (Mainland) [astatechdd.lookchem.com]

- 21. fishersci.ca [fishersci.ca]

- 22. fishersci.co.uk [fishersci.co.uk]

4-Phenylpiperidine-4-carboxylic acid molecular weight and formula

An In-Depth Technical Guide to 4-Phenylpiperidine-4-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound stands as a pivotal molecular scaffold in modern medicinal chemistry and pharmaceutical development. Its rigid, yet versatile, structure serves as a foundational building block for a diverse range of therapeutic agents, most notably in the fields of analgesia and neuroscience. This technical guide provides a comprehensive overview of its core physicochemical properties, explores the strategic rationale behind its use, outlines key synthetic and derivatization methodologies, and details its principal applications in drug discovery. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical insights to illuminate the compound's significance and utility.

Core Molecular Profile

A thorough understanding of a compound begins with its fundamental chemical and physical identity. These properties dictate its behavior in both chemical reactions and biological systems.

Chemical Identity

The compound is systematically known as this compound. However, within research and commercial contexts, it is frequently identified by several synonyms and unique identifiers.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Common Synonyms | Norpethidinic acid, Normeperidinic acid, 4-Phenyl-4-piperidine carboxylic acid[2][3][4] |

| CAS Number | 3627-45-0[5][6][7] |

Physicochemical Properties

This compound is most commonly handled in its free acid form or as a hydrochloride salt to improve solubility and stability.[5] The properties of both are summarized below.

| Property | Free Acid | Hydrochloride Salt |

| Molecular Formula | C₁₂H₁₅NO₂[1] | C₁₂H₁₅NO₂·HCl[5][6][7] |

| Molecular Weight | 205.25 g/mol [1][2][4] | 241.70 - 241.73 g/mol [5][6][7] |

| Appearance | Solid[8] | Crystalline Solid |

| Storage Conditions | N/A | 0 - 8 °C[5][6] |

Strategic Importance in Medicinal Chemistry

The prevalence of the 4-phenylpiperidine scaffold in pharmaceuticals is not coincidental. Its structural characteristics offer a distinct advantage for designing molecules that can effectively interact with biological targets.

The Piperidine Scaffold: A Privileged Structure

Piperidine is a six-membered heterocyclic amine that serves as a "privileged scaffold" in drug design.[9] Its chair-like conformation provides a rigid, three-dimensional framework that reduces the entropic penalty of binding to a receptor, often leading to higher affinity and selectivity. The nitrogen atom can be readily functionalized, and its basicity allows for the formation of salts to modulate physicochemical properties like solubility. The addition of a phenyl group and a carboxylic acid at the 4-position, as in the title compound, creates two distinct points for further chemical modification, making it an exceptionally versatile starting material.[9]

Role as a Key Synthetic Intermediate

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial precursor. Its structure is a core component in the synthesis of numerous drugs, including:

-

Analgesics: It is a known precursor in the synthesis of certain opioid analgesics.

-

Neurokinin 1 (NK1) Antagonists: It is used to synthesize 4,4-disubstituted piperidines that act as NK1 antagonists.[2][3][4]

-

Cannabinoid Receptor 1 (CB1) Antagonists: The scaffold is employed to prepare CB1 antagonists designed to have a lower propensity for crossing the blood-brain barrier.[2][3][4]

-

Neuroscience Research: Its derivatives are widely used to study neurotransmitter systems and develop novel psychoactive agents.[5]

Synthesis and Derivatization Strategies

The utility of this compound is fully realized through its chemical modification. Protecting group chemistry is central to this process, enabling chemists to selectively functionalize different parts of the molecule.

Rationale for N-Protection

In multi-step syntheses, it is critical to control which functional groups react. The secondary amine of the piperidine ring is a nucleophile and a base, which can interfere with reactions targeting the carboxylic acid group (e.g., amide bond formation). To prevent this, the nitrogen is often "protected" with a temporary blocking group. The tert-butoxycarbonyl (Boc) group is a common choice because it is stable under many reaction conditions but can be easily removed with acid when desired.[10] This strategy allows for precise, stepwise construction of complex target molecules.[10]

General Synthetic Workflow

The synthesis of functionalized derivatives from the core scaffold typically follows a logical progression. This workflow ensures that modifications are made in a controlled and efficient manner.

Caption: Conceptual workflow for the derivatization of this compound.

Experimental Protocol: N-Boc Protection

This protocol describes a representative procedure for the N-protection of this compound using di-tert-butyl dicarbonate (Boc₂O).

Objective: To selectively protect the secondary amine to facilitate subsequent modification of the carboxylic acid.

Reagents & Materials:

-

This compound hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Dissolution & Basification: Dissolve this compound hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water. Cool the solution to 0 °C in an ice bath. Add sodium hydroxide (2.5 eq) to neutralize the hydrochloride salt and deprotonate the carboxylic acid, creating a basic environment necessary for the subsequent reaction.

-

Causality: The reaction with Boc₂O requires the piperidine nitrogen to be a free, unprotonated nucleophile. The base ensures this by neutralizing the HCl salt and the reaction medium.

-

-

Boc Anhydride Addition: While stirring vigorously at 0 °C, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise.

-

Causality: Boc₂O is the electrophile that reacts with the nucleophilic nitrogen. Slow, cold addition helps to control the exothermicity of the reaction and prevent side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours.

-

Causality: This extended period ensures the reaction proceeds to completion.

-

-

Workup & Extraction: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Add water to the residue and wash with diethyl ether to remove any unreacted Boc₂O and other nonpolar impurities.

-

Causality: This is a standard aqueous workup. The desired product, being a carboxylate salt at this high pH, remains in the aqueous layer while nonpolar impurities are removed into the organic layer.

-

-

Acidification & Isolation: Cool the aqueous layer to 0 °C and carefully acidify with 1M HCl until the pH is ~2-3. A white precipitate should form.

-

Causality: Acidification protonates the carboxylate, rendering the Boc-protected product neutral and insoluble in water, causing it to precipitate out of the solution.

-

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization. The final product is 1-Boc-4-phenylpiperidine-4-carboxylic acid.

Key Therapeutic Applications

The structural framework of this compound is found at the heart of several classes of drugs, demonstrating its broad therapeutic relevance.

Caption: Application pathways originating from the core this compound scaffold.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are paramount to ensure safety and maintain compound integrity. The following information is based on data for closely related salts and should be considered a guideline.

Hazard Identification

The p-methylbenzenesulfonate salt is classified with the following hazards. Users should handle the parent compound and its other salts with similar precautions.

| Hazard Class | GHS Classification | Precautionary Statement |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed[11][12] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[11][12] |

| Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[11][12] |

| STOT (Single Exposure) | Category 3 | H335: May cause respiratory irritation[11][12] |

Recommended Handling Protocols

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]

Storage and Stability

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Commercial suppliers often recommend storage at 0 - 8 °C for the hydrochloride salt.[5][6]

-

Stability: The compound is stable under recommended storage conditions.

Conclusion

This compound is a cornerstone of modern synthetic and medicinal chemistry. Its value extends far beyond its basic molecular formula and weight; it lies in its role as a versatile and strategically vital scaffold. By providing a rigid, functionalizable core, it enables the efficient and controlled synthesis of complex molecules targeting a wide array of diseases. A comprehensive understanding of its properties, reaction methodologies, and safety protocols is essential for any researcher aiming to leverage its potential in the ongoing quest for novel and more effective therapeutics.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). 4-Phenyl-1-(phenylmethyl)-4-piperidinecarboxylic acid. National Center for Biotechnology Information.

- Fisher Scientific. (2023). Safety Data Sheet: 4-Phenyl-4-piperidinecarboxylic acid p-methylbenzenesulfonate.

- Chemical Sources. (n.d.). 4-phenylpiperidine suppliers USA.

- Google Patents. (n.d.). EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use.

- PubChem. (n.d.). This compound, compound with toluene-p-sulphonic acid. National Center for Biotechnology Information.

- Chemical Sources. (n.d.). This compound suppliers USA.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery.

- PubMed Central. (n.d.). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development.

Sources

- 1. This compound, compound with toluene-p-sulphonic acid | C12H15NO2 | CID 19259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-phenylpiperidine suppliers USA [americanchemicalsuppliers.com]

- 3. 4-PHENYL-4-PIPERIDINE CARBOXYLIC ACID | 3627-45-0 [chemicalbook.com]

- 4. This compound suppliers USA [americanchemicalsuppliers.com]

- 5. chemimpex.com [chemimpex.com]

- 6. alfachemic.com [alfachemic.com]

- 7. scbt.com [scbt.com]

- 8. 4-PHENYL-4-PIPERIDINE CARBOXYLIC ACID CAS#: 3627-45-0 [m.chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.ca [fishersci.ca]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. matrixscientific.com [matrixscientific.com]

A Technical Guide to the Solubility of 4-Phenylpiperidine-4-carboxylic Acid in Organic Solvents

Abstract: 4-Phenylpiperidine-4-carboxylic acid is a pivotal scaffold in medicinal chemistry, notably as a precursor in the synthesis of analgesics and other bioactive molecules.[1][2] Its unique molecular structure, containing both a basic piperidine nitrogen and an acidic carboxylic acid moiety, confers a zwitterionic character that profoundly governs its physicochemical properties, particularly solubility. This guide provides an in-depth exploration of the theoretical and practical aspects of the solubility of this compound in organic solvents. We will dissect its structural attributes, the governing principles of its solubility, and present a validated, step-by-step protocol for its empirical determination. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and a practical framework for characterizing this versatile compound.

Physicochemical Profile & Structural Considerations

This compound (MW: 205.25 g/mol ) is a cyclic amino acid.[3] The molecule's architecture is the primary determinant of its solubility behavior. It possesses:

-

A lipophilic phenyl group.

-

A polar, basic tertiary amine (the piperidine nitrogen).

-

A polar, acidic carboxylic acid group.

This combination of functional groups allows the molecule to exist in several protonation states, but it predominantly exists as a zwitterion, or inner salt, in its solid state and in solutions near neutral pH. This zwitterionic nature leads to strong intermolecular electrostatic interactions and hydrogen bonding, resulting in high crystal lattice energy. Consequently, overcoming this energy to dissolve the compound in a solvent is a significant challenge.

The solubility is critically dependent on the pH of the medium, which dictates the equilibrium between the zwitterionic, cationic (protonated amine), and anionic (deprotonated carboxyl) forms.

Caption: pH-dependent equilibrium of this compound.

Theoretical Principles Governing Solubility

The solubility of a solute in a solvent is a function of the interplay between solute-solute, solvent-solvent, and solute-solvent interactions. For a crystalline solid like this compound, the dissolution process requires the solvent molecules to overcome the crystal lattice energy.

-

Zwitterionic Challenge: Zwitterions often exhibit poor solubility in non-polar organic solvents due to the inability of these solvents to stabilize the charged moieties.[4] Similarly, their solubility can be limited even in some polar aprotic solvents (e.g., acetone, ethyl acetate) that cannot effectively solvate both the cationic and anionic centers through hydrogen bonding.[5]

-

"Like Dissolves Like": This principle suggests that polar, protic solvents such as water, methanol, and ethanol are the most likely candidates for dissolving this compound in its zwitterionic state, as they can form hydrogen bonds with both the carboxylate and the protonated amine.[6]

-

Salt Formation: The most effective strategy to enhance solubility is to convert the zwitterion into a salt.[7] By treating this compound with a strong acid (e.g., HCl) or base, a salt (e.g., this compound hydrochloride) is formed.[1] This disrupts the strong zwitterionic crystal lattice, replacing it with ionic interactions that are more readily overcome by polar solvents, thereby significantly increasing solubility.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[8][9] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound at a specific temperature.

Protocol Causality: The "Why" Behind the Method

This protocol is designed to be a self-validating system. Each step is crucial for ensuring that a true thermodynamic equilibrium is reached and measured accurately.

-

Using Excess Solid: This is the cornerstone of the method. It ensures that the solvent is fully saturated with the compound throughout the experiment, with a solid phase remaining to maintain equilibrium.[8]

-

Prolonged Agitation: Agitation (e.g., shaking, stirring) for an extended period (typically 24-72 hours) is necessary to ensure that the system reaches thermodynamic equilibrium. The time required can vary and should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) to confirm the concentration has plateaued.

-

Strict Temperature Control: Solubility is highly temperature-dependent. Therefore, conducting the experiment in a temperature-controlled environment (e.g., an incubator shaker or water bath) is critical for reproducibility and accuracy.[9]

-

Phase Separation: After equilibrium is reached, it is imperative to separate the saturated solution (supernatant) from the undissolved solid without altering the equilibrium. Filtration through a chemically inert syringe filter (e.g., 0.22 µm PVDF or PTFE) is the most reliable method.[10] Centrifugation can also be used, but care must be taken not to disturb the solid pellet when sampling.

-

Accurate Quantification: The concentration of the dissolved compound in the filtered supernatant must be determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, which offers high specificity and sensitivity.[10]

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Experimental Protocol

-

Preparation: To a series of glass vials, add an excess amount of this compound (e.g., 10-20 mg) to a precisely known volume of the desired organic solvent (e.g., 1-2 mL). An excess is visually confirmed if undissolved solid remains at the end of the experiment.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for 24-48 hours.

-

Phase Separation: Remove the vials and allow them to stand at the same temperature for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. Crucial: Discard the first portion of the filtrate to avoid any adsorption effects from the filter membrane.

-

Dilution: Accurately dilute the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the calibrated range of the quantification method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Reporting: Express the solubility in units of mg/mL and mol/L. The experiment should be performed in triplicate to ensure statistical validity.

Data Presentation and Interpretation

Systematic documentation of solubility data is essential for its application in research and development. The following table provides a template for reporting results.

| Solvent | Solvent Class | Dielectric Constant (ε) | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | Non-Polar | 1.89 | 25 | <0.1 | <0.0005 |

| Toluene | Non-Polar | 2.38 | 25 | <0.1 | <0.0005 |

| Dichloromethane | Polar Aprotic | 9.08 | 25 | Low | Data Dependent |

| Acetone | Polar Aprotic | 21.0 | 25 | Low-Moderate | Data Dependent |

| Acetonitrile | Polar Aprotic | 37.5 | 25 | Low-Moderate | Data Dependent |

| Ethanol | Polar Protic | 24.5 | 25 | Moderate | Data Dependent |

| Methanol | Polar Protic | 32.7 | 25 | Moderate-High | Data Dependent |

| Water | Polar Protic | 80.1 | 25 | Moderate | Data Dependent |

| DMSO | Polar Aprotic | 46.7 | 25 | High | Data Dependent |

Note: Italicized values are hypothetical and based on theoretical principles. Actual experimental data is required for accurate reporting.

Interpretation: It is anticipated that solubility will be negligible in non-polar solvents. In polar aprotic solvents, solubility is expected to be limited but may increase with the solvent's dielectric constant. The highest solubility for the free zwitterion is expected in polar protic solvents like methanol and ethanol, and in highly polar aprotic solvents like DMSO, which can effectively solvate the charged species.

References

- PubChem. This compound.

- SlideShare. solubility experimental methods.pptx. [Link]

- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

- Lund University Publications.

- American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

- ResearchGate. A Solubility Comparison of Neutral and Zwitterionic Polymorphs. [Link]

- Wikipedia. Amino acid. [Link]

- Solubility of Things. Solubility of Piperidine-4-carboxylic Acid. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound suppliers USA [americanchemicalsuppliers.com]

- 3. This compound, compound with toluene-p-sulphonic acid | C12H15NO2 | CID 19259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Amino acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

The Versatile Scaffold: A Technical Guide to 4-Phenylpiperidine-4-carboxylic Acid Analogs and Derivatives

Abstract

The 4-phenylpiperidine-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse array of bioactive molecules. Initially explored for its potent analgesic properties, exemplified by the archetypal synthetic opioid pethidine (meperidine), the structural versatility of this moiety has led to the discovery of compounds with a wide range of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and multifaceted therapeutic potential of this compound analogs and their derivatives. We will delve into their well-established role as µ-opioid receptor agonists and explore their expanding applications as N-methyl-D-aspartate (NMDA) receptor antagonists and neuroprotective agents. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental insights to facilitate further innovation in this rich chemical space.

Introduction: The Genesis of a Powerful Pharmacophore

The story of this compound derivatives begins in the late 1930s with the synthesis of pethidine (meperidine) by Otto Eisleb.[1] Initially conceived as an anticholinergic agent, its potent analgesic properties were soon discovered, heralding a new era of synthetic opioids.[2] This discovery underscored the significance of the 4-phenylpiperidine scaffold as a "morphine mimic," capable of eliciting strong analgesic effects. The core structure, featuring a phenyl group and a carboxylic acid derivative at the 4-position of a piperidine ring, provides a rigid framework that can be strategically modified to modulate potency, selectivity, and functional activity at various biological targets. This guide will navigate the chemical and pharmacological landscape of this remarkable scaffold, from its opioid origins to its emerging roles in neuro-modulation and protection.

The Synthetic Cornerstone: Accessing the this compound Core

The construction of the this compound nucleus is a critical first step in the synthesis of its numerous derivatives. A common and historically significant approach involves a multi-step sequence starting from readily available precursors.

A widely employed synthetic strategy commences with the reaction of benzyl cyanide and a bis(2-chloroethyl)amine derivative. This reaction, often carried out in the presence of a strong base like sodium amide, leads to the formation of a 4-cyano-4-phenylpiperidine intermediate.[1][3] The subsequent hydrolysis of the nitrile group to a carboxylic acid, followed by esterification, yields the desired this compound ester.[3]

Figure 1: A generalized synthetic pathway to Pethidine.

Experimental Protocol: Synthesis of Pethidine (Meperidine)

This protocol outlines a representative synthesis of pethidine, illustrating the key chemical transformations.

Step 1: Synthesis of 1-methyl-4-phenylpiperidine-4-carbonitrile

-

In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, prepare a suspension of sodium amide in an inert solvent such as toluene.

-

To this suspension, add an equimolar amount of benzyl cyanide dropwise with stirring.

-

After the initial reaction subsides, add N,N-bis(2-chloroethyl)methylamine dropwise.

-

Heat the reaction mixture under reflux for several hours to drive the cyclization.

-

After cooling, carefully quench the reaction with water and separate the organic layer.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitrile intermediate.[3]

Step 2: Hydrolysis to 1-methyl-4-phenylpiperidine-4-carboxylic acid

-

Treat the crude 1-methyl-4-phenylpiperidine-4-carbonitrile with a strong acid, such as concentrated sulfuric or hydrochloric acid.[3]

-

Heat the mixture under reflux for several hours to effect complete hydrolysis of the nitrile to the carboxylic acid.

-

Cool the reaction mixture and neutralize with a base to precipitate the carboxylic acid.

-

Filter, wash with water, and dry the solid product.

Step 3: Esterification to Pethidine

-

Suspend the 1-methyl-4-phenylpiperidine-4-carboxylic acid in ethanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Heat the mixture under reflux for several hours to drive the Fischer esterification.[4]

-

After cooling, neutralize the reaction mixture and extract the pethidine into an organic solvent.

-

Wash the organic extract, dry, and concentrate to yield crude pethidine, which can be further purified by distillation or crystallization of its hydrochloride salt.

The Opioid Connection: Structure-Activity Relationships of Analgesic Derivatives

The primary therapeutic application of many this compound derivatives is analgesia, mediated primarily through agonist activity at the µ-opioid receptor (MOR).[5] The structural features of these molecules can be systematically modified to fine-tune their analgesic potency and pharmacokinetic profiles.

The N-Substituent: A Key Determinant of Potency

The substituent on the piperidine nitrogen plays a crucial role in determining analgesic activity. While pethidine itself has an N-methyl group, variations of this substituent can lead to significant changes in potency. For instance, increasing the chain length of the N-alkyl group can modulate activity, with an optimal length often observed.[6] The introduction of an N-phenethyl group, as seen in anileridine, can also enhance analgesic potency.[7]

Modifications at the 4-Position: Balancing Lipophilicity and Receptor Interaction

The ester group at the 4-position is a critical pharmacophoric element. Altering the ester alkyl group can influence both potency and duration of action. For example, replacement of the ethyl ester of pethidine with a propionoxy group can lead to a substantial increase in analgesic activity.[3]

Phenyl Ring Substitution: Probing the Receptor Binding Pocket

Substitution on the 4-phenyl ring provides another avenue for SAR exploration. The introduction of electron-donating or electron-withdrawing groups can influence the electronic properties and steric bulk of the molecule, thereby affecting its interaction with the opioid receptor.

| Compound | N-Substituent | 4-Position Group | µ-Opioid Receptor Affinity (Ki, nM) | Analgesic Potency (ED50, mg/kg, mouse tail-flick) |

| Pethidine (Meperidine) | -CH₃ | -COOEt | >100[8] | 9.8[9] |

| Fentanyl | -CH₂CH₂-Ph | -N(Ph)C(O)Et | 1-100[8] | 0.011[9] |

| Anileridine | -CH₂CH₂(p-NH₂-Ph) | -COOEt | Data not available | 2.5 |

| Alphaprodine | -CH₃ | -O(CO)Et | Data not available | 2.0 |

Table 1: Comparative opioid receptor affinities and analgesic potencies of selected 4-phenylpiperidine derivatives.

Figure 2: Simplified µ-opioid receptor signaling pathway.[3][10]

Experimental Protocol: µ-Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the µ-opioid receptor.[11]

Materials:

-

Membrane preparation from cells expressing the human µ-opioid receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]DAMGO (a selective µ-opioid receptor agonist).

-

Non-specific binding control: Naloxone (a non-selective opioid antagonist).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation cocktail.

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, combine the membrane preparation (10-20 µg protein), [³H]DAMGO (at a concentration near its Kd, e.g., 1.0 nM), and either the test compound, assay buffer (for total binding), or naloxone (10 µM, for non-specific binding).[11]

-

Incubate the plate at 25°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]

-

Transfer the filters to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value for the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.[11]

Experimental Protocol: Tail-Flick Test for Analgesia

The tail-flick test is a common in vivo assay to assess the analgesic efficacy of compounds in rodents.[12]

Apparatus:

-

Tail-flick analgesiometer with a radiant heat source.

-

Animal restrainers.

Procedure:

-

Acclimatize the animals (e.g., rats or mice) to the experimental setup.

-

Gently restrain the animal and position its tail over the radiant heat source.

-

Activate the heat source and start a timer.

-

Record the latency (in seconds) for the animal to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.[12]

-

Administer the test compound or vehicle control (e.g., via subcutaneous or intraperitoneal injection).

-

Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, and 120 minutes).

-

An increase in the tail-flick latency compared to the baseline and vehicle control indicates an analgesic effect. The data can be used to determine the dose-response relationship and calculate the ED50.[13]

Beyond Analgesia: Expanding Pharmacological Horizons

The 4-phenylpiperidine scaffold is not limited to opioid receptor agonism. Strategic modifications have led to the discovery of compounds with distinct pharmacological profiles, notably as NMDA receptor antagonists and neuroprotective agents.

NMDA Receptor Antagonism: The Case of Ifenprodil and its Analogs

Ifenprodil, a phenylethanolamine derivative containing a 4-benzylpiperidine moiety, is a well-characterized non-competitive antagonist of the NMDA receptor, with selectivity for the GluN2B subunit.[2] This activity is distinct from its effects at other receptors and has positioned ifenprodil and its analogs as valuable tools for studying NMDA receptor function and as potential therapeutics for neurological disorders. The mechanism of action involves binding to the N-terminal domain of the GluN2B subunit, leading to allosteric inhibition of the receptor.[2][12]

Figure 3: Mechanism of NMDA receptor antagonism by Ifenprodil analogs.[2][12]

Neuroprotective Effects: Mitigating Excitotoxicity

The ability of certain 4-phenylpiperidine derivatives to antagonize NMDA receptors confers them with neuroprotective properties. Over-activation of NMDA receptors by the excitatory neurotransmitter glutamate leads to excessive calcium influx, a key event in the cascade of excitotoxicity that contributes to neuronal damage in conditions such as stroke and neurodegenerative diseases.[14][15] By blocking this excessive calcium entry, NMDA receptor antagonists can protect neurons from glutamate-induced cell death.[16]

Experimental Protocol: In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

This protocol describes a method to assess the neuroprotective effects of test compounds against glutamate-induced excitotoxicity in a neuronal cell line, such as SH-SY5Y.[17][18]

Materials:

-

SH-SY5Y human neuroblastoma cells.

-

Cell culture medium and supplements.

-

Glutamate solution.

-

Test compounds.

-

MTT or other cell viability assay reagents.

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit.

Procedure:

-

Plate SH-SY5Y cells in 96-well plates and allow them to adhere and differentiate.

-

Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-24 hours).

-

Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 20-100 mM) for a defined duration (e.g., 3-24 hours).[17][18]

-

After the glutamate exposure, assess cell viability using an MTT assay, which measures mitochondrial metabolic activity.

-

Alternatively, or in conjunction, measure the release of LDH into the culture medium, which is an indicator of cell membrane damage and cytotoxicity.[16]

-

A reduction in glutamate-induced cell death (i.e., increased cell viability or decreased LDH release) in the presence of the test compound indicates a neuroprotective effect.

Conclusion and Future Directions

The this compound scaffold has proven to be an exceptionally fruitful starting point for the discovery of new therapeutics. From its origins in the development of synthetic analgesics to its current exploration in the realm of neuro-therapeutics, this versatile chemical entity continues to inspire medicinal chemists. The deep understanding of the structure-activity relationships governing its interaction with opioid and NMDA receptors provides a solid foundation for the rational design of next-generation modulators with improved efficacy and safety profiles. Future research will likely focus on the development of biased agonists at opioid receptors to separate analgesic effects from adverse side effects, as well as the optimization of NMDA receptor antagonists with enhanced subtype selectivity and improved pharmacokinetic properties for the treatment of a range of neurological and psychiatric disorders. The legacy of pethidine continues to evolve, demonstrating the enduring power of a well-chosen chemical scaffold in the quest for novel medicines.

References

- Williams, K. (2001). Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action. Current Drug Targets, 2(3), 285-298. [Link]

- Tajima, H., & Furukawa, H. (2017). Activation of NMDA receptors and the mechanism of inhibition by ifenprodil.

- Pethidine - Wikipedia. (n.d.).

- Perin-Dureau, F., et al. (2002). Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors. The Journal of Neuroscience, 22(14), 5955-5965. [Link]

- Taft, D. R., & DeLorenzo, J. E. (2017). Activation of NMDA receptors and the mechanism of inhibition by ifenprodil. bioRxiv. [Link]

- Biased signaling of Mu opioid receptors involves distinct pathways. (n.d.). ResearchGate.

- Hardy, D. G., Lister, R. E., & Stern, E. S. (1965). Structure-activity relationship of some new analogs of pethidine. Journal of Medicinal Chemistry, 8(6), 847-851. [Link]

- Braenden, O. J., & Wolff, P. O. (1954). Structure-Activity Relationships of Synthetic Morphine-like Analgesics. Policy Commons. [Link]

- Grynkiewicz, G., & Lattanzio, M. (1991). Neuroprotective effects of the N-methyl-D-aspartate receptor antagonists ifenprodil and SL-82,0715 on hippocampal cells in culture. European Journal of Pharmacology, 204(3), 329-332. [Link]

- Portoghese, P. S., & Larson, D. L. (1977). Analgesic activity of the epimeric tropane analogs of meperidine. A physical and pharmacological study. Journal of Medicinal Chemistry, 20(3), 420-424. [Link]

- Shang, Y., et al. (2020). Exploring the activation pathway and Gi-coupling specificity of the μ-opioid receptor. Proceedings of the National Academy of Sciences, 117(42), 26175-26183. [Link]

- Al-Shorbagy, M. Y., et al. (2020). Effects of Oxytocin on Glutamate Mediated Neurotoxicity in Neuroblastoma Cell Culture.

- Whistler, J. L., & von Zastrow, M. (2003). Opioid Receptor Interacting Proteins and the Control of Opioid Signaling. Current Opinion in Pharmacology, 3(1), 62-67. [Link]

- Huang, W., et al. (2009). Structural basis for mu-opioid receptor binding and activation. Proceedings of the National Academy of Sciences, 106(45), 19228-19233. [Link]

- Hardy, D. G., Lister, R. E., & Stern, E. S. (1965). Structure-Activity Relationship of Some New Analogs of Pethidine. Journal of Medicinal Chemistry, 8(6), 847-851. [Link]

- Marrone, G. F., Majumdar, S., & Pasternak, G. W. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Methods in Molecular Biology, 1335, 241-249. [Link]

- Volpe, D. A., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology, 59(3), 385-390. [Link]

- Park, S. Y., et al. (2019). Neuroprotective effects of Scrophularia buergeriana extract against glutamate-induced toxicity in SH-SY5Y cells. Molecular Medicine Reports, 19(5), 4166-4174. [Link]

- Al-Hasani, R., & Bruchas, M. R. (2021). The G protein-first activation mechanism of opioid receptors by Gi protein and agonists. QRB Discovery, 2, e12. [Link]

- Cichero, E., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS One, 13(5), e0197734. [Link]

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

- Stevens, C. W., & Klopp, A. J. (1994). Analgesic potency of mu and kappa opioids after systemic administration in amphibians. Journal of Pharmacology and Experimental Therapeutics, 269(2), 658-665. [Link]

- An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imag. (n.d.). Zanco Journal of Medical Sciences.

- Jahan, S., et al. (2012). DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES. Journal of Faculty of Pharmacy of Ankara University, 39(2), 115-127. [Link]

- Millar, R. A., & Stephenson, R. P. (1956). Analgesic Action in a Series of N-substituted Ethyl 4-phenylpiperidine-4-carboxylates. British Journal of Pharmacology and Chemotherapy, 11(1), 27-31. [Link]

- Binding affinity of tested compounds at opioid receptors. (n.d.). ResearchGate.

- Namera, A., et al. (1999). Studies on designer drugs VI. Chromatographic discrimination of meperidine (pethidine) derivatives and their structure-activity relationship.

- Excitotoxicity in vitro assay. (n.d.). Innoprot.

- Application of Different Neuronal Models to Investigate Glutamate-induced Excitotoxicity in Drug Discovery. (n.d.). Aureus.

- Trescot, A. M., et al. (2008). Opioid pharmacology. Pain Physician, 11(2 Suppl), S133-S153. [Link]

- Quantification of glutamate released from human induced pluripotent stem cells (iPSC) derived cortical neurons (CNs). (2024, February 5). Protocols.io. [Link]

- Opioid receptor binding affinities and selectivities at MOP, DOP and... (n.d.). ResearchGate.

- Development of Assays for Neurotoxicity Using Human iPSC-derived Neurons. (n.d.). Cellular Dynamics.

- Process for producing 4-arylpiperidine-3-carbinols and related compounds. (2000).

- Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. (2015).

- Synthesis of 4-carboxy-4-anilidopiperidine derivatives. (n.d.). ResearchGate.

- Flanagan, E., & Ginsberg, B. (2010). Meperidine. In Essence of Analgesia and Analgesics. [Link]

- Zhang, D., et al. (2022). Novel Prenylated Indole Alkaloids with Neuroprotection on SH-SY5Y Cells against Oxidative Stress Targeting Keap1–Nrf2. Molecules, 27(5), 1673. [Link]

- Design and Synthesis of CNS-targeted Flavones and Analogues with Neuroprotective Potential Against H2O2- and Aβ1-42-Induced Toxicity in SH-SY5Y Human Neuroblastoma Cells. (n.d.). idUS.

- Mito, S., et al. (2023). SAR study of niclosamide derivatives for neuroprotective function in SH-SY5Y neuroblastoma. Bioorganic & Medicinal Chemistry Letters, 94, 129498. [Link]

- Design and Synthesis of CNS-targeted Flavones and Analogues with Neuroprotective Potential Against H2O2- and Aβ1-42-Induced Toxicity in SH-SY5Y Human Neuroblastoma Cells. (n.d.). idUS.

- Mito, S., et al. (2023). SAR study of niclosamide derivatives for neuroprotective function in SH-SY5Y neuroblastoma. Bioorganic & Medicinal Chemistry Letters, 94, 129498. [Link]

- Paronis, C. A., & Holtzman, S. G. (1992). Development of tolerance to the analgesic activity of mu agonists after continuous infusion of morphine, meperidine or fentanyl in rats. The Journal of Pharmacology and Experimental Therapeutics, 261(1), 1-8. [Link]

Sources

- 1. Ifenprodil blocks N-methyl-D-aspartate receptors by a two-component mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ScholarWorks @ UTRGV - Research Symposium: SAR Study of Niclosamide Derivatives for Neuroprotective Function in SH-SY5Y Neuroblastoma [scholarworks.utrgv.edu]

- 5. painphysicianjournal.com [painphysicianjournal.com]

- 6. Analgesic action in a series of N-substituted ethyl 4-phenylpiperidine-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 8. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholars.okstate.edu [scholars.okstate.edu]

- 10. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analgesic activity of the epimeric tropane analogs of meperidine. A physical and pharmacological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. innoprot.com [innoprot.com]

- 15. sygnaturediscovery.com [sygnaturediscovery.com]

- 16. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]

- 17. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]

The Serendipitous Discovery and Enduring Legacy of 4-Phenylpiperidine-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide explores the discovery and history of 4-Phenylpiperidine-4-carboxylic acid, a molecule of significant importance in the landscape of medicinal chemistry. While possessing limited intrinsic pharmacological activity, its emergence as a key precursor in the synthesis of pethidine (meperidine), the first fully synthetic opioid analgesic, marks a pivotal moment in the history of drug development. This document will delve into the historical context of its discovery, detail the foundational synthetic methodologies, and provide contemporary insights into its chemical properties and applications. The narrative will follow the principles of scientific integrity, explaining the causality behind experimental choices and providing detailed, self-validating protocols for key synthetic transformations.

Introduction: A Quest for Spasmolytics and the Dawn of Synthetic Opioids

The story of this compound is inextricably linked to the pioneering work of German chemist Otto Eisleb at the laboratories of IG Farbenindustrie in the late 1930s. At the time, the research impetus was not the discovery of novel analgesics, but rather the development of synthetic anticholinergic agents as potential antispasmodics. The prevailing hypothesis was that molecules with certain structural similarities to atropine might exhibit similar therapeutic effects. This line of inquiry led Eisleb to explore novel heterocyclic compounds, including derivatives of piperidine.

The true breakthrough, however, was a result of astute pharmacological observation by Otto Schaumann, a colleague of Eisleb's at IG Farben. While screening newly synthesized compounds, Schaumann identified that a derivative of this compound, the ethyl ester known as pethidine (or meperidine), exhibited potent analgesic properties, a serendipitous discovery that would forever change the management of pain and the field of medicinal chemistry.[1][2] This discovery was particularly significant as it provided a potent pain reliever with a structure entirely distinct from that of morphine and other opium alkaloids, thus heralding the era of synthetic opioids.[3][4] The geopolitical climate of the time, with Germany preparing for war and seeking to reduce its reliance on imported natural resources like opium, further underscored the importance of this development.[3]

This compound, and more specifically its N-methylated form, pethidinic acid, emerged as a crucial intermediate in the synthesis of pethidine.[5] Its discovery was therefore not an isolated event but a critical step in a broader research program that culminated in a landmark therapeutic agent.

Foundational Synthesis: From Simple Precursors to a Complex Scaffold

The original and most historically significant synthesis of the this compound scaffold relies on a convergent approach, building the heterocyclic ring with the key quaternary carbon center in a pivotal step.

Core Synthesis Pathway: The Cyclization of a Bis(2-chloroethyl)amine with Benzyl Cyanide

The foundational synthesis involves the reaction of a secondary amine bearing two 2-chloroethyl groups with benzyl cyanide in the presence of a strong base. This reaction constructs the 4-phenyl-4-cyanopiperidine core, which can then be hydrolyzed to the desired carboxylic acid.

Caption: Core synthesis of pethidinic acid.

This protocol is based on the principles of the original synthesis of pethidine's precursor.

Materials:

-

N-Methyl-bis(2-chloroethyl)amine

-

Benzyl cyanide

-

Sodium amide (NaNH₂)

-

Anhydrous toluene

-

Anhydrous diethyl ether

-

Hydrochloric acid (for salt formation)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, a suspension of sodium amide in anhydrous toluene is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: A solution of benzyl cyanide in anhydrous toluene is added dropwise to the stirred suspension of sodium amide at room temperature. The mixture is then gently heated to facilitate the formation of the benzyl cyanide anion.

-

Cyclization: A solution of N-Methyl-bis(2-chloroethyl)amine in anhydrous toluene is added dropwise to the reaction mixture. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for several hours to ensure complete cyclization.

-

Workup: The reaction mixture is cooled to room temperature and cautiously quenched with water or ethanol to destroy any unreacted sodium amide. The organic layer is separated, and the aqueous layer is extracted with toluene or diethyl ether. The combined organic extracts are washed with water and brine.

-

Isolation and Purification: The solvent is removed under reduced pressure to yield the crude 1-Methyl-4-phenyl-4-cyanopiperidine. The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt by bubbling dry hydrogen chloride gas through an ethereal solution of the base, followed by recrystallization.

The Crucial Hydrolysis Step: From Nitrile to Carboxylic Acid

The conversion of the 4-cyano-4-phenylpiperidine intermediate to the corresponding carboxylic acid is a critical step. This hydrolysis is typically achieved under strong acidic or basic conditions. The steric hindrance around the nitrile group, being attached to a quaternary carbon, can make this hydrolysis challenging, often requiring forcing conditions.

Materials:

-

1-Methyl-4-phenyl-4-cyanopiperidine

-

Concentrated sulfuric acid

-

Water

-

Sodium hydroxide solution (for neutralization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 1-Methyl-4-phenyl-4-cyanopiperidine is dissolved in a mixture of concentrated sulfuric acid and water.

-

Hydrolysis: The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting nitrile is no longer detectable.

-

Workup and Isolation: The reaction mixture is cooled in an ice bath and slowly poured onto crushed ice. The acidic solution is then carefully neutralized with a concentrated sodium hydroxide solution to precipitate the crude pethidinic acid.

-

Purification: The precipitated solid is collected by filtration, washed with cold water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound and its N-methylated analog is presented below for easy reference.

| Property | This compound | 1-Methyl-4-phenylpiperidine-4-carboxylic acid (Pethidinic Acid) |

| Molecular Formula | C₁₂H₁₅NO₂ | C₁₃H₁₇NO₂ |

| Molar Mass | 205.25 g/mol | 219.28 g/mol |

| Appearance | White to off-white solid | White crystalline solid |

| CAS Number | 3627-45-0 | 3627-48-3 |

The Enduring Significance in Medicinal Chemistry

The discovery of this compound and its derivatives marked a paradigm shift in drug discovery. It demonstrated that potent opioid analgesics could be entirely synthetic and structurally distinct from the complex polycyclic framework of morphine. This opened up a vast new area of chemical space for medicinal chemists to explore, leading to the development of numerous other synthetic opioids, including the highly potent fentanyl and its analogs.

The 4-phenylpiperidine scaffold, introduced through this early work, remains a privileged structure in modern medicinal chemistry, serving as a template for the design of a wide range of biologically active molecules targeting not only opioid receptors but also other G-protein coupled receptors and ion channels.

Conclusion

The history of this compound is a compelling narrative of serendipity, keen observation, and the power of synthetic chemistry to address critical medical needs. From its origins in the search for new antispasmodics to its pivotal role as a precursor to the first fully synthetic opioid, this seemingly simple molecule has left an indelible mark on the fields of pharmacology and drug development. The foundational synthetic methods developed for its creation laid the groundwork for the synthesis of a multitude of important therapeutic agents and continue to be of relevance to researchers and scientists today. Understanding the discovery and history of this core structure provides valuable insights into the evolution of medicinal chemistry and the ongoing quest for novel therapeutics.

References

- Eisleb, O., & Schaumann, O. (1939). Dolantin, ein neuartiges Spasmolytikum und Analgetikum (Chemisches und Pharmakologisches). Deutsche Medizinische Wochenschrift, 65(28), 967-968.

- Scott, C. C., & Chen, K. K. (1946). The analgesic action of 1-methyl-4-(m-hydroxyphenyl)-piperidine-4-carboxylic acid ethyl ester (demerol). Journal of Pharmacology and Experimental Therapeutics, 87(1), 63-71.

- Pethidinic acid. (n.d.). In Wikipedia.